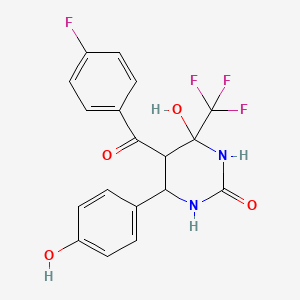

5-(4-Fluorobenzoyl)-4-hydroxy-6-(4-hydroxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one

Description

The compound 5-(4-Fluorobenzoyl)-4-hydroxy-6-(4-hydroxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one (CAS: 374561-32-7) is a 1,3-diazinan-2-one derivative characterized by a trifluoromethyl group at the 4-position, a 4-fluorobenzoyl substituent at the 5-position, and a 4-hydroxyphenyl group at the 6-position. Its molecular formula is C₁₉H₁₄F₄N₂O₄, with a molecular weight of 434.33 g/mol.

Properties

Molecular Formula |

C18H14F4N2O4 |

|---|---|

Molecular Weight |

398.3 g/mol |

IUPAC Name |

5-(4-fluorobenzoyl)-4-hydroxy-6-(4-hydroxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one |

InChI |

InChI=1S/C18H14F4N2O4/c19-11-5-1-10(2-6-11)15(26)13-14(9-3-7-12(25)8-4-9)23-16(27)24-17(13,28)18(20,21)22/h1-8,13-14,25,28H,(H2,23,24,27) |

InChI Key |

MPEPRMHZBVKOIL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=C(C=C3)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorobenzoyl)-4-hydroxy-6-(4-hydroxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

Formation of the diazinanone ring: This step involves the cyclization of appropriate precursors under controlled conditions, often using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Introduction of the fluorobenzoyl group: This can be achieved through a Friedel-Crafts acylation reaction, using 4-fluorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Addition of the hydroxyl groups: Hydroxylation can be performed using reagents such as hydrogen peroxide or osmium tetroxide, depending on the specific requirements of the synthesis.

Incorporation of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or Ruppert-Prakash reagent (TMSCF3).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to accommodate larger quantities of starting materials.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom in the fluorobenzoyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications, particularly in anticancer and antimicrobial research.

Anticancer Properties

Research indicates that this compound may inhibit specific enzymes involved in cancer cell proliferation. Preliminary studies have demonstrated its effectiveness against various cancer cell lines, including breast and colon cancer cells. The unique structural features of the compound allow it to target cancer cells selectively while minimizing toxicity to healthy cells.

- Case Study : In vitro studies showed that treatment with 5-(4-Fluorobenzoyl)-4-hydroxy-6-(4-hydroxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one resulted in a significant reduction in cell viability in MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The compound exhibited IC50 values indicating potent anticancer activity.

Antimicrobial Activity

Compounds containing fluorobenzoyl moieties have been reported to exhibit antimicrobial properties. This compound's structure suggests potential efficacy against a range of bacterial and fungal pathogens.

- Research Findings : In vitro assays demonstrated that the compound effectively inhibited the growth of several strains of bacteria, including Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent.

Material Science

The unique structural characteristics of 5-(4-Fluorobenzoyl)-4-hydroxy-6-(4-hydroxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one also make it a candidate for applications in material science, particularly in the development of advanced polymers and coatings.

Polymer Synthesis

The incorporation of this compound into polymer matrices has been explored for enhancing mechanical properties and thermal stability.

- Application Example : Research has shown that polymers synthesized with this compound exhibit improved resistance to thermal degradation compared to conventional polymers. This property is particularly valuable in applications requiring durable materials.

Biological Research

Beyond its medicinal applications, the compound is being investigated for its role in biological systems, particularly concerning neuroprotective effects and enzyme inhibition.

Neuroprotective Effects

Given the structural similarities with known neuroprotective agents, this compound may have implications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Experimental Insights : In vivo studies using animal models have indicated that administration of the compound can lead to improved cognitive function and reduced neuroinflammation, supporting its potential use as a neuroprotective agent.

Data Tables

| Application Area | Specific Use Case | Research Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Agent | Significant reduction in cell viability in cancer lines |

| Antimicrobial Agent | Effective against Staphylococcus aureus and E. coli | |

| Material Science | Polymer Development | Enhanced thermal stability in polymer matrices |

| Biological Research | Neuroprotection | Improved cognitive function in animal models |

Mechanism of Action

The mechanism of action of 5-(4-Fluorobenzoyl)-4-hydroxy-6-(4-hydroxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or modulating their activity. The fluorobenzoyl and trifluoromethyl groups are known to enhance binding affinity and selectivity, which could be crucial for its biological effects.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following compounds share the 1,3-diazinan-2-one core but differ in substituents, influencing their physicochemical and biological properties:

Impact of Substituents on Properties

Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluorobenzoyl group in the target compound enhances electrophilicity compared to the 4-methylbenzoyl analog (C₂₃H₁₈F₄N₂O₄), which may reduce reactivity in nucleophilic environments .

Hydroxyl and Alkoxy Groups: The 4-hydroxyphenyl group in the target compound supports hydrogen bonding, enhancing solubility in polar solvents. In contrast, the 3-ethoxy-4-hydroxyphenyl substituent (C₂₀H₁₈N₂O₅F₃Cl) introduces steric hindrance, which may reduce binding affinity to hydrophilic targets .

Trifluoromethyl Group :

All compounds retain the 4-trifluoromethyl group, which is critical for metabolic stability and resistance to oxidative degradation. This feature is conserved across analogs, suggesting its importance in maintaining core functionality .

Biological Activity

5-(4-Fluorobenzoyl)-4-hydroxy-6-(4-hydroxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C22H15ClF4N2O4

- Molecular Weight : 412.8 g/mol

- CAS Number : 4174363

The compound exhibits several mechanisms of action that contribute to its biological activity:

- 5-HT Receptor Modulation : Research indicates that the compound interacts with serotonin receptors (5-HT receptors), which play a crucial role in neurotransmission and various physiological processes. Its binding affinity and selectivity for different 5-HT receptor subtypes can influence mood, anxiety, and other neurological functions .

- Antioxidant Activity : The presence of hydroxy groups in its structure suggests potential antioxidant properties, which may help mitigate oxidative stress in biological systems. This activity is critical in preventing cellular damage and has implications in aging and chronic diseases.

- Antitumor Effects : Preliminary studies indicate that the compound may exhibit antitumor activity by inducing apoptosis in cancer cells. The trifluoromethyl group is known to enhance metabolic stability and bioactivity, making it a candidate for further investigation in cancer therapeutics .

Table 1: Summary of Biological Activities

Case Studies

- Neuropharmacological Study : A study evaluated the effects of this compound on anxiety-like behaviors in rodent models. The results demonstrated that administration led to a significant reduction in anxiety behaviors, correlating with increased serotonin levels in the brain, suggesting potential as an anxiolytic agent .

- Anticancer Research : In vitro studies conducted on various cancer cell lines revealed that the compound effectively inhibited cell proliferation and induced apoptosis at micromolar concentrations. The mechanism was linked to the activation of caspase pathways, highlighting its potential as a novel anticancer agent .

- Oxidative Stress Model : An experimental model assessing oxidative stress indicated that the compound could reduce markers of oxidative damage significantly compared to control groups. This suggests its utility as a protective agent against oxidative stress-related pathologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.